molecular formula C13H17ClO3 B080557 Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester CAS No. 10443-70-6

Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester

Cat. No. B080557
CAS RN: 10443-70-6
M. Wt: 256.72 g/mol
InChI Key: XNKARWLGLZGMGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester" derivatives, particularly the MCPA esters, has been explored through esterification processes. Utilizing immobilized enzymes under microwave irradiation, researchers have found that specific immobilized enzymes like Novozym 435 significantly catalyze the esterification, enhancing the reaction rate and conversion under optimized conditions. This method shows promise for improving the efficiency and environmental friendliness of synthesizing MCPA esters (Shinde & Yadav, 2014).

Molecular Structure Analysis

Investigations into molecular structure, particularly through the synthesis of various stereoisomers and their configuration, have provided insights into the compound's structural complexity. For example, the synthesis of all stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, a related compound, highlights the intricate steps involved in achieving specific molecular configurations, which are crucial for understanding the structure-activity relationship of such compounds (Matsumoto et al., 1992).

Chemical Reactions and Properties

The compound's chemical reactivity and properties have been a subject of study, particularly in the context of photooxidation and the synthesis of specific esters. For instance, the inhibiting activity of derivatives in the photooxidation of petroleum phosphors indicates the compound's potential in industrial applications (Rasulov et al., 2011). Moreover, the synthesis of isoxazolecarboxylates from dimethylaminomethylene diones showcases the compound's versatility in forming heterocyclic structures (Schenone et al., 1991).

Physical Properties Analysis

Understanding the physical properties of "Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester" is essential for its application in various fields. Studies have focused on aspects such as bond dissociation energies and reaction paths, particularly in the context of biofuels, to evaluate its potential uses and stability under different conditions (El‐Nahas et al., 2007).

Chemical Properties Analysis

The compound's chemical properties, including reactivity towards various substrates and its behavior under different conditions, have been extensively studied. For example, the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using microbial reductases highlights the compound's enantioselective synthesis potential, which is significant for pharmaceutical applications (Jung et al., 2010).

Scientific Research Applications

Process Intensification in Synthesis

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester, in the context of 4-Chloro-2-methylphenoxyacetic acid (MCPA) esters, plays a role in herbicide applications. A study investigated the esterification of MCPA with n-butanol using immobilized enzymes under microwave irradiation, highlighting its potential for process intensification in synthesis. This study demonstrated that under microwave irradiation, initial rates could increase up to 2-fold, leading to improved synthesis efficiency (Shinde & Yadav, 2014).

Analysis in Food Samples

  • The compound has been identified in the analysis of chlorophenoxy acid herbicides and their esters in food samples like apple juice. A specific method using capillary liquid chromatography was developed for this purpose, demonstrating its relevance in food safety and quality control (Rosales-Conrado et al., 2005).

Insect Pest Control

  • In the realm of insect pest control, novel chiral butanoate esters, including derivatives of butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester, have been studied for their potential application. These compounds, known as juvenogens, are being investigated as biochemically activated insect hormonogenic compounds (Wimmer et al., 2007).

Chemical Synthesis and Organic Chemistry

  • In organic chemistry, this compound and its derivatives have been involved in various synthetic processes. For instance, studies have explored its role in the synthesis of trifluoromethylated cyclohexenes and alkoxy amino butenoic acid derivatives. These studies underscore its utility in producing complex organic compounds for various applications (Abele et al., 1993); (Kobayashi et al., 1999).

Cosmetic Industry

  • The compound's derivatives have found applications in the cosmetic industry, particularly in the context of preservative analysis. A study developed a method for the determination of preservatives, including esters of butanoic acid, in cosmetic products using ultra-performance liquid chromatography (Wu et al., 2008).

Safety And Hazards

The acute oral LD50 for rats is 4700 mg/kg, indicating relatively low toxicity . The acute percutaneous LD50 for rats is greater than 2000 mg/kg . It is an eye irritant but not a skin irritant, and it is not a skin sensitiser .

properties

IUPAC Name

ethyl 4-(4-chloro-2-methylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKARWLGLZGMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058287
Record name MCPB ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester

CAS RN

10443-70-6
Record name MCPB ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10443-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MCPB-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010443706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MCPB ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester
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